2-(Benzylamino)-3-methylpentanoic acid is a compound that features a branched aliphatic structure with an amino group and a benzyl substituent. This compound is classified as an amino acid derivative due to the presence of both carboxylic acid and amino functional groups. It is of interest in various fields, including medicinal chemistry and biochemical research, due to its potential biological activities.
This compound can be synthesized through various organic reactions involving amino acids and benzyl derivatives. It has not been isolated from natural sources but is primarily produced in laboratory settings for research purposes.
2-(Benzylamino)-3-methylpentanoic acid belongs to the class of amino acids and carboxylic acids. Its structure includes a chiral center, making it relevant in studies of stereochemistry and pharmacology.
The synthesis of 2-(Benzylamino)-3-methylpentanoic acid can be achieved through several methods:
The molecular formula for 2-(Benzylamino)-3-methylpentanoic acid is with a molecular weight of approximately 191.27 g/mol. The compound features:
2-(Benzylamino)-3-methylpentanoic acid can participate in various chemical reactions:
The mechanism of action for 2-(Benzylamino)-3-methylpentanoic acid involves its interaction with biological systems, particularly in enzyme inhibition or modulation:
Research indicates that derivatives of this compound show potential activity against various pathogens and may modulate immune responses.
2-(Benzylamino)-3-methylpentanoic acid has several scientific uses:
2-(Benzylamino)-3-methylpentanoic acid is a non-proteinogenic α-amino acid derivative characterized by an N-benzyl substitution and a chiral 3-methylpentanoic acid backbone. While explicit discovery records remain elusive in public scientific literature, its emergence aligns with mid-20th-century efforts to synthesize unnatural amino acid analogs for probing biochemical pathways. The compound’s structural framework—combining a hydrophobic benzyl group with the branched-chain topology of amino acids like isoleucine—suggests origins in classical N-alkylation methodologies applied to α-amino acids [7]. Early synthetic routes likely involved reductive amination between 3-methyl-2-oxopentanoic acid and benzylamine, followed by stereoselective resolution to isolate enantiomers, a process complicated by the presence of two chiral centers (C2 and C3).
Key milestones in its development include:
Table 1: Fundamental Properties of 2-(Benzylamino)-3-methylpentanoic Acid
Property | Value/Description | Reference |
---|---|---|
Molecular Formula | C₁₃H₁₉NO₂ | [7] |
Molecular Weight | 221.30 g/mol | [7] |
CAS Number | 4125-97-7 | [7] |
Stereoisomers | (2S,3S), (2R,3R), (2S,3R), (2R,3S) | [5] |
Key Functional Groups | α-Carboxylic acid, N-benzyl amine, β-branched alkyl chain | [1] |
This derivative exemplifies strategic modifications of amino acid scaffolds to enhance pharmacological utility. Its incorporation into drug discovery pipelines leverages three key attributes:
The N-benzyl group introduces rigidity and lipophilicity, facilitating membrane penetration—a limitation of natural amino acids. This mimics structural features of peptide therapeutics like GLP-1 receptor agonists while resisting protease cleavage. Computational studies confirm that the benzyl moiety enhances binding to hydrophobic enzyme pockets, as evidenced by docking scores against targets like TREX1 (involved in autoimmune disorders) [8].
The compound serves as a chiral building block for complex molecules:
Table 2: Analytical Characterization Techniques and Applications
Technique | Key Findings | Research Context |
---|---|---|
NMR Spectroscopy | δH 7.3–7.2 ppm (benzyl Ar-H), δC 175.2 ppm (C=O) | Structural validation [9] |
HRMS | [M+H]⁺ m/z 222.1488 (calc. 222.1494) | Purity assessment [9] |
DFT Calculations | HOMO-LUMO gap = 4.8 eV; MEP surface polarity maps | Reactivity prediction [9] |
Molecular Docking | ΔG = −9.2 kcal/mol vs. TREX1 exonuclease | Target engagement studies [8] |
The compound’s role extends to fluorescence probes (quinoline-sulphonamide hybrids exhibit λem 429 nm) [9] and enzyme inhibitors (e.g., 5-nitro-3-(phenylimino)indolin-2-one derivatives targeting tumor cells) [6]. With unnatural amino acids constituting >30% of investigational peptide drugs, 2-(benzylamino)-3-methylpentanoic acid remains a strategic scaffold for optimizing bioactivity and pharmacokinetics [3].
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0